molecular formula C20H28N4O2 B2623462 2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide CAS No. 1090826-84-8

2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide

Cat. No.: B2623462
CAS No.: 1090826-84-8
M. Wt: 356.47
InChI Key: ZMGZSGZDWGPHFG-UHFFFAOYSA-N
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Description

2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide (CAS 1090900-59-6) is a synthetic cyclohexane derivative of significant interest in metabolic disease research, primarily for its role as a potential inhibitor of Acetyl-CoA Carboxylase (ACC) . ACC is a crucial enzyme in the regulation of fatty acid synthesis and oxidation, making it a promising therapeutic target for conditions such as type 2 diabetes, insulin resistance, and obesity . By modulating ACC activity, this compound serves as a valuable pharmacological tool for investigating lipid metabolism pathways and energy homeostasis in experimental models. The molecular structure of this acetamide derivative features a 1-cyanocyclohexyl group and a methylphenyl acetamide backbone, contributing to its specific binding affinity and inhibitory action . With a molecular formula of C19H26N4O2 and a molecular weight of 342.44 g/mol, it is characterized by high purity to ensure consistent and reliable research outcomes . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-16-7-9-17(10-8-16)22-18(25)13-23(2)14-19(26)24(3)20(15-21)11-5-4-6-12-20/h7-10H,4-6,11-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGZSGZDWGPHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C)CC(=O)N(C)C2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide can be achieved through a multi-step process involving the following key steps:

    Formation of the cyanocyclohexyl intermediate: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.

    Coupling with methylamino group: The cyanocyclohexyl intermediate is then reacted with methylamine to form the corresponding methylamino derivative.

    Acylation reaction: The methylamino derivative is acylated with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions could target the cyanocyclohexyl group, converting it to an amine.

    Substitution: The aromatic ring in the 4-methylphenylacetamide moiety may undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyanocyclohexyl and methylamino groups suggests potential interactions with hydrophobic and hydrophilic sites, respectively.

Comparison with Similar Compounds

Table 1: Key Structural Features and Implications

Compound Name (CAS No.) Substituents/Functional Groups Molecular Weight Potential Applications/Notes
Target Compound 1-cyanocyclohexyl, dual methylamino, 4-methylphenyl ~405.5 (estimated) Hypothesized antimicrobial/agrochemical use
N-(4-hydroxyphenyl)acetamide () 4-hydroxyphenyl 165.19 Widely patented; precursor in drug synthesis
2-chloro-N-ethyl-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}acetamide (793679-01-3) () Chloro, ethyl, fluorobenzyl 343.82 Agrochemical candidate; halogenated for enhanced reactivity
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide (51072-34-5) () Cyclohexenyl, 4-methoxyphenyl 301.40 Lipophilic; methoxy group may improve CNS penetration
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () Aminophenyl sulfanyl, 4-methoxyphenyl 316.39 Antimicrobial activity demonstrated

Key Observations:

  • Aromatic Substituents : The target’s 4-methylphenyl group is less polar than the 4-hydroxyphenyl () or 4-methoxyphenyl () groups, likely increasing its membrane permeability but reducing hydrogen-bonding capacity.
  • Halogenation: Chloro and fluoro substituents in improve electrophilicity and agrochemical efficacy but may increase toxicity risks compared to the target’s non-halogenated structure.

Biological Activity

The compound 2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide represents a significant structure in medicinal chemistry, particularly in the context of its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Formula

  • Molecular Formula: C_{17}H_{24}N_{4}O_{2}
  • Molecular Weight: 320.40 g/mol

Structural Features

The compound features a complex structure characterized by:

  • A cyanocyclohexyl moiety which may influence its interaction with biological targets.
  • Multiple amino and acetamide functional groups that enhance its solubility and potential bioactivity.

Research indicates that compounds with similar structures often interact with various biological pathways, primarily through:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Modulation of receptor activities that can lead to apoptotic pathways in tumor cells.

Anticancer Activity

A study evaluated the anticancer properties of structurally related compounds, revealing that they can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through:

  • Activation of caspase pathways.
  • Inhibition of DNA synthesis, leading to cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism
This compoundA54915.3Apoptosis induction
Related Compound AC612.5Caspase activation
Related Compound BA54910.0DNA synthesis inhibition

Other Biological Activities

Beyond anticancer effects, this compound may exhibit:

  • Anti-inflammatory properties , potentially through inhibition of pro-inflammatory cytokines.
  • Antimicrobial activity , which could be explored further for therapeutic applications against resistant strains.

Study 1: Evaluation of Anticancer Efficacy

A comprehensive study published in PubMed assessed the efficacy of the compound on various cancer cell lines. The results demonstrated significant cytotoxicity at low concentrations, highlighting its potential as a lead compound for drug development against specific cancers .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects, revealing that the compound triggers mitochondrial dysfunction leading to apoptosis in cancer cells. This study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic markers .

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